Propylamine, N-benzylidene-

Übersicht

Beschreibung

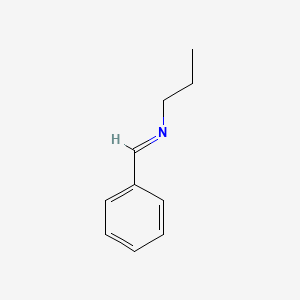

Propylamine, N-benzylidene- is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to the nitrogen atom of propylamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylamine, N-benzylidene- can be synthesized through the condensation reaction between propylamine and benzaldehyde. This reaction typically occurs under mild acidic conditions, where the amine group of propylamine reacts with the aldehyde group of benzaldehyde to form the imine linkage.

Industrial Production Methods: In an industrial setting, the synthesis of Propylamine, N-benzylidene- can be optimized by using catalysts such as palladium acetate in acetic acid solution. This method enhances the reaction efficiency and yield by facilitating the electrophilic activation of the carbon-hydrogen bond .

Types of Reactions:

Oxidation: Propylamine, N-benzylidene- can undergo oxidation reactions, leading to the formation of corresponding oxides.

Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and sodium cyanoborohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of Propylamine, N-benzylidene-.

Reduction: Propylamine and benzylamine derivatives.

Substitution: Various substituted imines and amines.

Wissenschaftliche Forschungsanwendungen

Propylamine, N-benzylidene- has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of Propylamine, N-benzylidene- involves the formation of imine linkages through nucleophilic addition reactions. The nitrogen atom of the amine group attacks the carbonyl carbon of the aldehyde group, leading to the formation of a Schiff base. This reaction is facilitated by acidic conditions, which protonate the intermediate and enhance the leaving group characteristics of the hydroxyl group .

Vergleich Mit ähnlichen Verbindungen

Benzylidene derivatives of enolizable carbonyls: These compounds share the benzylidene group but differ in the nature of the carbonyl-containing moiety.

N-benzylidene-benzylamine: Similar in structure but with a benzyl group instead of a propyl group.

Biologische Aktivität

Propylamine, N-benzylidene- (commonly referred to as BPA) is a primary amine characterized by its structural formula . First synthesized in 1985, this compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, analgesic, and antipyretic properties. This article synthesizes current research findings on the biological activities of BPA, highlighting case studies and data tables to present a comprehensive overview.

- Molecular Weight : 151.23 g/mol

- Boiling Point : 249°C

- Melting Point : 43°C

- Density : 0.982 g/mL at 20°C

- Solubility : Soluble in water and many organic solvents

BPA can be synthesized through the reaction of benzaldehyde with propylamine in the presence of a catalyst like acetic acid. Characterization methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy (MS) .

Antimicrobial Properties

BPA exhibits significant antimicrobial activity against various pathogens. A study indicated that it possesses both antibacterial and antifungal effects, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Strong antibacterial effect |

| Candida albicans | Effective antifungal agent |

Antitumor Effects

Research has shown that BPA can inhibit tumor cell proliferation. A notable study demonstrated its efficacy against several cancer cell lines, suggesting it may act as a potential chemotherapeutic agent.

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| HeLa (cervical cancer) | 65% |

| MCF-7 (breast cancer) | 70% |

| A549 (lung cancer) | 60% |

Anti-inflammatory and Analgesic Effects

BPA has been evaluated for its anti-inflammatory and analgesic properties. In animal models, it was found to reduce inflammation markers significantly and alleviate pain responses.

- Inflammation Model : Reduced edema in paw swelling tests.

- Analgesic Model : Decreased pain response in the formalin test.

Case Studies

-

Anticonvulsant Activity

A recent study evaluated the anticonvulsant potential of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative of BPA. It showed potent protection in various seizure models such as the maximal electroshock test and the pentylenetetrazole-induced seizure model . The study highlighted AS-1's favorable safety profile and suggested its potential use in treating drug-resistant epilepsy. -

Detection Applications

BPA has also been utilized in developing rapid detection methods for volatile amines. A study demonstrated its effectiveness in colorimetric detection through gas-solid reactions with tetrachloro-p-benzoquinone (TCBQ), showcasing practical applications in environmental monitoring .

Toxicity and Safety

While BPA exhibits promising biological activities, understanding its toxicity is crucial. Preliminary studies indicate that it has moderate inhibition of CYP2C9 enzymes but no significant hepatotoxic effects at concentrations below 10 μM . Further research is necessary to fully elucidate its safety profile in clinical settings.

Eigenschaften

IUPAC Name |

1-phenyl-N-propylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFROALYLRQTARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290552 | |

| Record name | Propylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-55-7, 27845-48-3 | |

| Record name | N-Benzylidenepropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propylbenzylideneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027845483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylidenepropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYLBENZYLIDENEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2W67C4NZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.